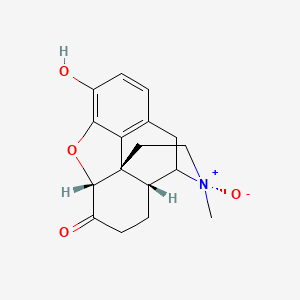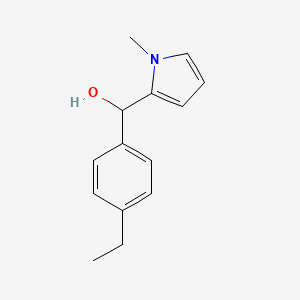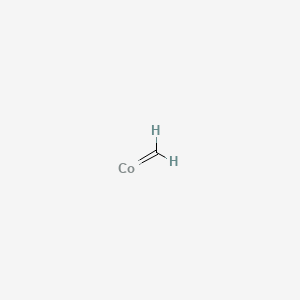
Unii-G34JT73Q32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydromorphone N-oxide is a derivative of hydromorphone, an opioid analgesic used to treat moderate to severe pain. Hydromorphone N-oxide is a semi-synthetic compound that has been modified to include an N-oxide functional group. This modification can alter the compound’s pharmacological properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydromorphone N-oxide can be synthesized through the oxidation of hydromorphone. One common method involves the use of organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically requires controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups.
Industrial Production Methods
Industrial production of hydromorphone N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydromorphone N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert hydromorphone N-oxide back to hydromorphone or other reduced forms.
Substitution: N-oxide functional group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Organic per-acids such as perbenzoic acid or peroxyacetic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of hydromorphone N-oxide can yield hydromorphone, while substitution reactions can produce a variety of N-substituted derivatives.
Applications De Recherche Scientifique
Hydromorphone N-oxide has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its interactions with opioid receptors.
Industry: Utilized in pharmaceutical quality control and method development.
Mécanisme D'action
Hydromorphone N-oxide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects. The binding of hydromorphone N-oxide to these receptors inhibits the ascending pain pathways, altering the perception and response to pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydromorphone: The parent compound, used widely as an opioid analgesic.
Morphine: Another opioid analgesic with a similar mechanism of action.
Oxymorphone: A potent opioid analgesic with higher potency than hydromorphone.
Uniqueness
Hydromorphone N-oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacological properties compared to other opioids. This modification can affect its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
109648-80-8 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(3S,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C17H19NO4/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3/t10-,11?,16-,17-,18-/m0/s1 |
Clé InChI |
XDOZFXQPRPKZLY-SOAXVXAKSA-N |
SMILES isomérique |
C[N@@+]1(CC[C@]23[C@@H]4C1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4)[O-] |
SMILES canonique |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)




